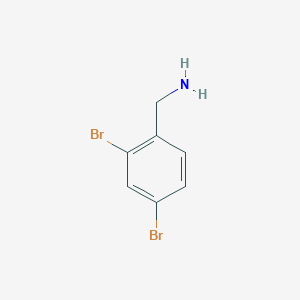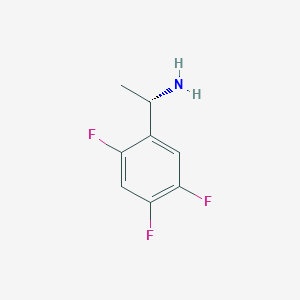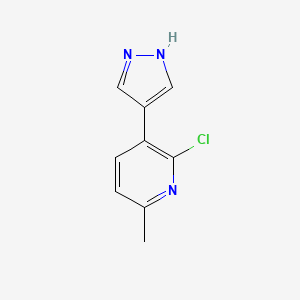
(2,4-Dibromophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dibromophenyl)methanamine is an organic compound characterized by the presence of two bromine atoms attached to a benzene ring and an amine group attached to a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dibromophenyl)methanamine typically involves the bromination of phenylmethanamine. One common method is the direct bromination of phenylmethanamine using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and bromine concentration, are carefully monitored to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dibromophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromine atoms can be reduced to form the corresponding phenylmethanamine.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenylmethanamine.
Substitution: Various substituted phenylmethanamines depending on the substituent introduced.
Applications De Recherche Scientifique
(2,4-Dibromophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,4-Dibromophenyl)methanamine involves its interaction with specific molecular targets. The bromine atoms and amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,4-Dibromophenyl)methanamine: Similar structure but with bromine atoms at the 3 and 4 positions.
(2,5-Dibromophenyl)methanamine: Bromine atoms at the 2 and 5 positions.
(2,6-Dibromophenyl)methanamine: Bromine atoms at the 2 and 6 positions.
Uniqueness
(2,4-Dibromophenyl)methanamine is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and interaction with other molecules. This positioning can lead to different biological activities and applications compared to its isomers .
Propriétés
Numéro CAS |
64382-94-1 |
|---|---|
Formule moléculaire |
C7H7Br2N |
Poids moléculaire |
264.94 g/mol |
Nom IUPAC |
(2,4-dibromophenyl)methanamine |
InChI |
InChI=1S/C7H7Br2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 |
Clé InChI |
LDVMPLPFCNJLQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)Br)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride](/img/structure/B13602564.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
![[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)
